molecular formula C23H18N2O2S B2688457 2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 395657-77-9

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B2688457
CAS RN: 395657-77-9
M. Wt: 386.47
InChI Key: RADULSPWSGEFFM-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Applications

This compound and its derivatives have been synthesized and evaluated for their efficacy against various microbial strains. For example, a class of benzamide derivatives, similar in structure, exhibited significant antibacterial and antifungal activities, showcasing the potential of these compounds in combating microbial infections (B. Priya et al., 2006). Another study synthesized 2-phenylamino-thiazole derivatives, demonstrating potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the compound's versatility as an antimicrobial agent (D. Bikobo et al., 2017).

Anticancer Potential

Researchers have also explored the anticancer potential of similar compounds. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, indicating their promise in anticancer therapy (B. Ravinaik et al., 2021).

Material Science and Corrosion Inhibition

The compound's derivatives have also been studied for their potential in material science, particularly in corrosion inhibition. For instance, thiazole hydrazones were investigated for their ability to protect mild steel against corrosion in acidic media. These studies revealed that such compounds could act as effective corrosion inhibitors, demonstrating a significant decrease in corrosion rates and suggesting applications in protecting industrial materials (Turuvekere K. Chaitra et al., 2016).

Future Directions

Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing new thiazole derivatives and testing their biological activities.

properties

IUPAC Name

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-27-21-13-6-5-12-19(21)22(26)24-18-11-7-10-17(14-18)20-15-28-23(25-20)16-8-3-2-4-9-16/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADULSPWSGEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

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